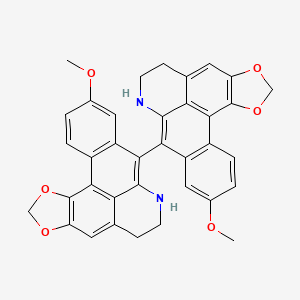

bidebiline E

Description

Properties

Molecular Formula |

C36H28N2O6 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

16-methoxy-13-(16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene |

InChI |

InChI=1S/C36H28N2O6/c1-39-19-3-5-21-23(13-19)29(33-27-17(7-9-37-33)11-25-35(31(21)27)43-15-41-25)30-24-14-20(40-2)4-6-22(24)32-28-18(8-10-38-34(28)30)12-26-36(32)44-16-42-26/h3-6,11-14,37-38H,7-10,15-16H2,1-2H3 |

InChI Key |

ORORFDPGSXPOAI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C4C(=CC5=C3OCO5)CCNC4=C2C6=C7C8=C(C9=C6C=C(C=C9)OC)C1=C(C=C8CCN7)OCO1 |

Synonyms |

bidebiline E |

Origin of Product |

United States |

Preparation Methods

Maceration with Polar Solvents

Methanol and ethanol (70–100%) are preferred for initial extraction due to their efficacy in solubilizing bis-aporphine alkaloids:

Sequential Soxhlet Extraction

Hexane, dichloromethane (DCM), and methanol are used sequentially to fractionate non-polar to polar constituents:

| Solvent | Target Compounds | Volume Ratio | Duration |

|---|---|---|---|

| Hexane | Lipids, terpenoids | 4 L | 20 hr |

| DCM | Medium-polarity alkaloids | 4 L | 24 hr |

| Methanol | Polar alkaloids (e.g., this compound) | 4 L | 48 hr |

Post-extraction, solvents are removed via rotary evaporation (40–60°C) to yield viscous residues.

Primary Fractionation Strategies

Liquid-Liquid Partitioning

Crude methanol extracts are partitioned to enrich alkaloid content:

Silica Gel Column Chromatography

Gravity columns (50 × 5 cm) with 200–300 mesh silica gel are standard:

| Eluent System | Ratio (v/v) | Fraction Size | Target Elution |

|---|---|---|---|

| Hexane-Ethyl Acetate | 100:0 → 50:50 | 500 mL | Non-polar impurities |

| DCM-Methanol | 100:1 → 1:1 | 200 mL | This compound |

Monitoring via TLC (silica GF₂₅₄, visualized under UV 254 nm) identifies fractions containing this compound (Rf = 0.38 in DCM:MeOH 9:1).

Advanced Purification Methods

Sephadex LH-20 Gel Filtration

Fractions from silica columns are further resolved using Sephadex LH-20 with methanol:DCM (1:1):

Preparative HPLC

Final purification employs reversed-phase C₁₈ columns (250 × 20 mm, 5 µm):

| Parameter | Condition |

|---|---|

| Mobile Phase | MeOH:H₂O:ACN (55:40:5) |

| Flow Rate | 5 mL/min |

| Detection | UV 280 nm |

| Retention Time | 14.2 ± 0.3 min |

This step achieves >95% purity, confirmed by HR-MS ([M+H]+ m/z 585.2124, calc. 585.2128).

Yield Optimization and Challenges

Critical Factors Affecting Yield

| Factor | Optimal Condition | Yield Impact |

|---|---|---|

| Plant Age | 5–7 years | +34% vs. younger plants |

| Extraction pH | 9.5 | Alkaloid stability enhanced |

| Drying Temperature | <40°C | Prevents thermal degradation |

Common Contaminants and Mitigation

- Chlorophylls : Removed via hexane wash during partitioning.

- Proteins : Precipitated with 60% (NH₄)₂SO₄ saturation.

- Polysaccharides : Eliminated using Amberlite XAD-16 resin.

Analytical Validation of this compound

Spectroscopic Confirmation

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz) | δ 6.82 (s, H-11), 3.72 (s, OCH₃) |

| ¹³C NMR (100 MHz) | δ 152.1 (C-16), 56.3 (OCH₃) |

| HR-ESI-MS | m/z 585.2128 [M+H]+ (Δ = 0.4 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.